molecular formula C11H19NO3 B14042012 tert-Butyl5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

tert-Butyl5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B14042012
M. Wt: 213.27 g/mol
InChI Key: HDPGSWMTDGGUEB-HACHORDNSA-N
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Description

tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol . It is a bicyclic compound containing a tert-butyl ester group, a hydroxyl group, and an azabicyclo structure. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The azabicyclo structure may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate include:

Uniqueness

The uniqueness of tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-9,13H,4-6H2,1-3H3/t7?,8?,9-/m0/s1

InChI Key

HDPGSWMTDGGUEB-HACHORDNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2CC1C[C@@H]2O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2O

Origin of Product

United States

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